molecular formula C16H12Cl2N4O4S B4634222 N~1~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE

N~1~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4634222
M. Wt: 427.3 g/mol
InChI Key: BXHXDULWURARBM-UHFFFAOYSA-N
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Description

N~1~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a dichlorobenzyl group and a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Dichlorobenzyl Group: This step involves the alkylation of the pyrazole ring with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonation and Nitration: The final steps involve the sulfonation of the benzene ring followed by nitration to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Conversion to the corresponding alcohol or amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of N1-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group and the nitrobenzenesulfonamide moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-AMINO-1-BENZENESULFONAMIDE: Similar structure but with an amino group instead of a nitro group.

    N~1~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N~1~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both the dichlorobenzyl and nitrobenzenesulfonamide groups, which confer specific chemical properties and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O4S/c17-14-2-1-3-15(18)13(14)10-21-9-8-16(19-21)20-27(25,26)12-6-4-11(5-7-12)22(23)24/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHXDULWURARBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
N~1~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE

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